4-(dimethylsulfamoyl)-N-({8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}methyl)benzamide
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Overview
Description
4-(dimethylsulfamoyl)-N-({8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}methyl)benzamide is a synthetic organic compound that belongs to the class of benzamides. Compounds in this class are often used in various scientific research applications due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(dimethylsulfamoyl)-N-({8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}methyl)benzamide typically involves multiple steps, including the formation of the triazolopyrazine core, the introduction of the methoxy group, and the attachment of the benzamide moiety. Specific reaction conditions such as temperature, solvents, and catalysts would be optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production methods would likely involve scaling up the laboratory synthesis procedures, ensuring that the process is cost-effective and environmentally friendly. This might include the use of continuous flow reactors and other advanced manufacturing technologies.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the triazolopyrazine core.
Reduction: Reduction reactions could target the benzamide moiety or the sulfonamide group.
Substitution: Various substitution reactions might occur, especially on the benzene ring or the triazolopyrazine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents, nucleophiles, or electrophiles depending on the specific substitution reaction.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
4-(dimethylsulfamoyl)-N-({8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}methyl)benzamide could have various applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-(dimethylsulfamoyl)-N-({8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}methyl)benzamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, modulating signaling pathways, or affecting gene expression.
Comparison with Similar Compounds
Similar Compounds
- 4-(N,N-dimethylsulfamoyl)-N-(benzyl)benzamide
- 4-(N,N-dimethylsulfamoyl)-N-(pyridin-3-ylmethyl)benzamide
Uniqueness
The unique structural features of 4-(dimethylsulfamoyl)-N-({8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}methyl)benzamide, such as the triazolopyrazine core and the methoxy group, may confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
4-(dimethylsulfamoyl)-N-[(8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N6O4S/c1-21(2)27(24,25)12-6-4-11(5-7-12)15(23)18-10-13-19-20-14-16(26-3)17-8-9-22(13)14/h4-9H,10H2,1-3H3,(H,18,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIFYICAOHSZTDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC2=NN=C3N2C=CN=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N6O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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